3,4,4'-Triaminodiphenyl ether
Overview
Description
3,4,4’-Triaminodiphenyl ether: is an organic compound with the molecular formula C12H13N3O . It is characterized by the presence of three amino groups attached to a diphenyl ether structure.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biochemical entities, such as enzymes, receptors, and other proteins, to exert their effects .
Mode of Action
It is known that similar compounds, such as 4,4’-diaminodiphenyl ether, interact with their targets through adsorption interactions . This interaction can lead to changes in the target’s function, which can result in various downstream effects .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to exert various effects at the molecular and cellular levels, which can lead to observable physiological changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’-Triaminodiphenyl ether typically involves the following steps :
Starting Materials: The synthesis begins with 4-acetylaminophenol and 4-nitrochlorobenzene.
Nitration: The 4-acetylaminophenol is nitrated to form 4-acetylamino-4’-nitrodiphenyl ether.
Hydrolysis: The nitrated product undergoes hydrolysis to yield 4-acetylamino-3,4’-dinitrodiphenyl ether.
Reduction: Finally, the dinitro compound is reduced to produce 3,4,4’-Triaminodiphenyl ether.
Industrial Production Methods: Industrial production methods for 3,4,4’-Triaminodiphenyl ether follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,4,4’-Triaminodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Produces nitro derivatives of the compound.
Reduction: Yields the original amino compound.
Substitution: Results in various substituted diphenyl ethers depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4,4’-Triaminodiphenyl ether is used as an intermediate in the synthesis of complex organic molecules and polymers .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: The compound is utilized in the production of dyes, pigments, and other materials that require stable aromatic amines .
Comparison with Similar Compounds
- 2,3,4-Triaminodiphenyl ether
- 4,4’-Diaminodiphenyl ether
- 3,3’-Diaminodiphenyl ether
Comparison: 3,4,4’-Triaminodiphenyl ether is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
4-(4-aminophenoxy)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIJEUTPZPJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021372 | |
Record name | 3,4,4'-Triaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6264-66-0 | |
Record name | 4-(4-Aminophenoxy)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6264-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,4'-Triaminodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4'-Triaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-aminophenoxy)-1,2-benzenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,4'-Triaminodiphenyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7FY3NCN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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